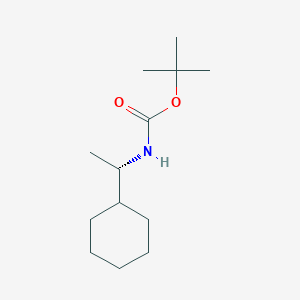
tert-Butyl(S)-(1-cyclohexylethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(S)-(1-cyclohexylethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and a cyclohexylethyl group, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl(S)-(1-cyclohexylethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable cyclohexylethyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carbamate, allowing it to react with the halide to form the desired product.
Another method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine. The reaction proceeds by treating the amine with Boc2O in the presence of a base such as triethylamine or pyridine, followed by the addition of the cyclohexylethyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction conditions and minimizing side reactions.
化学反応の分析
Types of Reactions
tert-Butyl(S)-(1-cyclohexylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the cyclohexylethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl(S)-(1-cyclohexylethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.
Industry: The compound is used in the production of polymers, coatings, and other materials where carbamate functionality is desired.
作用機序
The mechanism of action of tert-Butyl(S)-(1-cyclohexylethyl)carbamate involves the formation of stable carbamate linkages with target molecules. This can lead to the inhibition of enzymes by modifying active site residues or altering protein conformation. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group, used as a protecting group in organic synthesis.
Cyclohexyl carbamate: Contains a cyclohexyl group and is used in similar applications as tert-Butyl(S)-(1-cyclohexylethyl)carbamate.
Di-tert-butyl dicarbonate: Used as a protecting group for amines and in the synthesis of carbamates.
Uniqueness
This compound is unique due to its combination of a tert-butyl group and a cyclohexylethyl group, which provides distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and allows for specific interactions with target molecules in biological and industrial applications.
特性
分子式 |
C13H25NO2 |
|---|---|
分子量 |
227.34 g/mol |
IUPAC名 |
tert-butyl N-[(1S)-1-cyclohexylethyl]carbamate |
InChI |
InChI=1S/C13H25NO2/c1-10(11-8-6-5-7-9-11)14-12(15)16-13(2,3)4/h10-11H,5-9H2,1-4H3,(H,14,15)/t10-/m0/s1 |
InChIキー |
JXKQKVZGBGJGNO-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](C1CCCCC1)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C1CCCCC1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


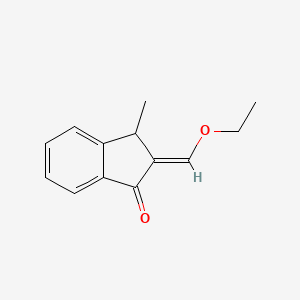

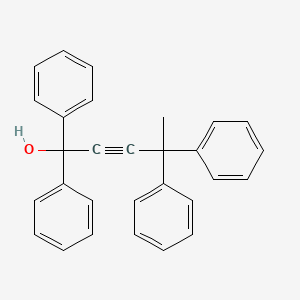
![3-[(4-Ethylcyclohexyl)oxy]azetidine](/img/structure/B15241128.png)
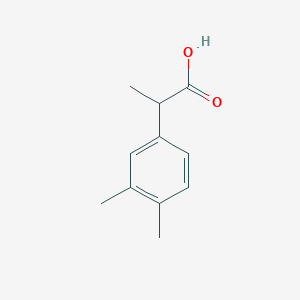

![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
![disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate](/img/structure/B15241157.png)
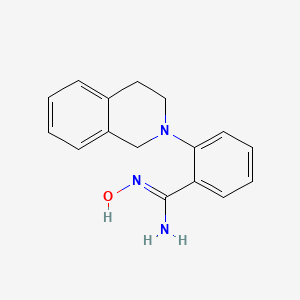


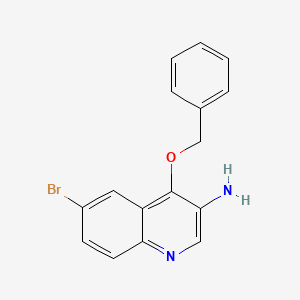

![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)
